

The Evolution of Phenylthiourea (PTC) Tasting Ability in Primates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract: The ability to taste the bitter compound **phenylthiourea** (PTC) is a classic example of a polymorphic trait in humans and other primates, primarily governed by the taste receptor gene TAS2R38. This trait has been a subject of intense study in genetics, anthropology, and evolutionary biology for over 75 years. While the taster/non-taster phenomenon is shared between humans and chimpanzees, the underlying genetic mechanisms arose independently, providing a compelling case of convergent evolution.[1][2] The evolution of TAS2R38 across the primate lineage is shaped by a complex interplay of balancing selection, which maintains different alleles in populations, and purifying selection, which preserves the receptor's fundamental structure.[3][4] This guide provides an in-depth examination of the genetic basis, evolutionary trajectory, and functional significance of PTC tasting in primates, supplemented with detailed experimental protocols, quantitative data, and pathway visualizations for researchers, scientists, and drug development professionals.

Introduction to Bitter Taste and PTC Perception

Bitter taste perception is a crucial defense mechanism that enables animals to detect and avoid ingesting potentially toxic substances, particularly plant-based alkaloids and other noxious compounds.[3][5] This sensory modality is mediated by a family of G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), encoded by the TAS2R gene family.[6][7]

One of the most well-studied bitter taste receptors is TAS2R38, which is responsible for the perception of synthetic compounds containing the N-C=S moiety, such as phenylthiocarbamide (PTC) and 6-n-propylthiouracil (PROP).[4][8] The ability to taste PTC is a bimodal trait in



human populations, with individuals perceiving it as intensely bitter ("tasters") or tasteless ("non-tasters").[4] This polymorphism is not unique to humans and has been observed in other primates, making it a valuable model for studying the evolution of sensory systems.[1][9]

The Genetic Basis of PTC Tasting The TAS2R38 Gene and Receptor

The TAS2R38 gene, located on human chromosome 7q, is a small, intronless gene of approximately 1000 nucleotides that encodes the TAS2R38 receptor.[10] This receptor is a typical seven-transmembrane domain GPCR expressed in taste bud cells on the tongue.[7] Upon binding to a bitter ligand like PTC, the receptor activates a heterotrimeric G-protein (gustducin), initiating an intracellular signaling cascade that culminates in neurotransmitter release and the perception of bitterness.[11]

Key Polymorphisms and Haplotypes

In humans, the variation in PTC sensitivity is largely explained by three common single nucleotide polymorphisms (SNPs) within the TAS2R38 coding region. These SNPs result in amino acid changes at positions 49 (Proline to Alanine), 262 (Alanine to Valine), and 296 (Valine to Isoleucine).[12] These three sites are in strong linkage disequilibrium and combine to form two common haplotypes globally:

- PAV (Proline-Alanine-Valine): The "taster" haplotype, which confers high sensitivity to PTC.
- AVI (Alanine-Valine-Isoleucine): The "non-taster" haplotype, which results in a receptor that is largely unresponsive to PTC.[13]

Individuals with a PAV/PAV genotype are typically sensitive tasters, those with an AVI/AVI genotype are non-tasters, and heterozygotes (PAV/AVI) exhibit intermediate or variable sensitivity.[14] Several other rare haplotypes (e.g., AAI, AAV, PVI) exist and are associated with intermediate taste sensitivities.[4][15]

Evolutionary History of TAS2R38Convergent Evolution in Humans and Chimpanzees



Early studies revealed that chimpanzees, like humans, exhibit a taster/non-taster polymorphism for PTC, with similar allele frequencies.[16] This led to the initial hypothesis that the taster and non-taster alleles were ancient and maintained by balancing selection since before the human-chimpanzee divergence.[16]

However, subsequent genetic analysis demonstrated this to be incorrect.[2] While human non-tasting is primarily due to the AVI haplotype, non-tasting in chimpanzees results from a different mutation: a single nucleotide substitution in the initiation codon (ATG to AGG).[1][16] This mutation forces the use of a downstream start codon, leading to a truncated, non-functional receptor.[1] The fact that both species share this phenotypic polymorphism but through distinct genetic mechanisms is a classic example of convergent evolution, where similar selective pressures likely drove the independent evolution of this trait.[1][2]

Selective Pressures on TAS2R38

The TAS2R38 gene in primates shows signatures of complex evolutionary pressures.

- Purifying Selection: Across 40 primate species, the overall rate of non-synonymous substitution is lower than expected under neutrality, particularly in the transmembrane domains.[3][17] This indicates that purifying selection has been a dominant force, preserving the receptor's essential structure and function over evolutionary time.[3]
- Balancing Selection: In humans, the presence of two common haplotypes (PAV and AVI) at intermediate frequencies across diverse populations is a hallmark of long-standing balancing selection.[4] This suggests that both the taster and non-taster alleles have been advantageous under different conditions, thus being actively maintained in the gene pool.[4]
 [12]
- Positive Selection: Despite the overall constraint, specific regions of the receptor, such as
 the external loops, show evidence of positive selection.[3] This suggests rapid evolution in
 areas involved in ligand binding, likely driven by the need to recognize a shifting array of
 plant toxins in the diet.[3][18]

Diversification Across Primate Lineages

The evolution of TAS2R38 is closely linked to dietary adaptation across different primate species. For instance, folivorous (leaf-eating) colobine monkeys have been shown to possess



TAS2R38 variants with significantly reduced sensitivity to PTC compared to omnivorous macaques.[5][8] This reduced sensitivity is hypothesized to be an adaptation to a diet rich in leaves, which often contain bitter but not necessarily harmful compounds, making a high-sensitivity receptor disadvantageous.[5][8] This demonstrates how selective pressures related to diet can shape the functional evolution of taste receptors.

Experimental Protocols Phenotyping: PTC Taste Sensitivity Measurement

The threshold method developed by Harris and Kalmus (1949) remains a standard for phenotyping PTC taste sensitivity.[10][19]

Methodology:

- Solution Preparation: Prepare a series of 13 PTC solutions by serial dilution. Start with a stock solution (Solution 1) of 0.13% PTC in boiled tap water. Solution 2 is created by diluting Solution 1 by half with water, and so on, down to Solution 13. A 14th sample of pure water serves as a control.[10]
- Subject Preparation: The subject should rinse their mouth thoroughly with water before the test begins.
- Threshold Determination (Screening): Present the subject with a few milliliters of each solution, starting from the most dilute (Solution 13) and proceeding to more concentrated ones. The approximate threshold is the concentration at which the subject first reports a definite taste.[19]
- Threshold Confirmation (Sorting Task): At the approximate threshold concentration, present the subject with eight cups: four containing the PTC solution and four containing water. The subject is asked to sort the cups into two groups of four based on taste. If sorted correctly, this concentration is the confirmed threshold. If incorrect, the procedure is repeated with the next higher concentration until a correct sort is achieved.[20]
- Classification: The distribution of taste thresholds in a population is typically bimodal. A cutoff point (often around Solution 5) is used to classify individuals as "tasters" (lower thresholds) or "non-tasters" (higher thresholds).[10]



Genotyping: TAS2R38 Haplotype Determination via PCR-RFLP

This method identifies the SNP at position 145 (C/G), which corresponds to the amino acid change at position 49 (Proline/Alanine) and is a strong predictor of the PAV/AVI haplotype.

Methodology:

- DNA Extraction: Isolate genomic DNA from buccal (cheek) cells or blood samples using a standard DNA extraction kit.
- PCR Amplification: Amplify a segment of the TAS2R38 gene containing the SNP of interest.
 - Primers: Use primers designed to flank the SNP at nucleotide position 145. For example,
 Forward: 5'-CCTTCGTTTCTTGGTGAATTTTTGGGATGTAGTGAAGAGGCGG-3' and
 Reverse: 5'-AGGTTGGCTTGGTTTGCAATCATC-3'.[21]
 - PCR Conditions: Perform PCR for 30-35 cycles. A typical cycle includes denaturation at 94°C (30s), annealing at 64°C (45s), and extension at 72°C (45s).[21] This will generate a PCR product of a specific size (e.g., 221 bp).[21]
- Restriction Enzyme Digestion: Digest the PCR product with the restriction enzyme HaeIII.
 The "taster" allele (C at position 145) contains a recognition site for HaeIII, while the "non-taster" allele (G at position 145) does not.
 - Procedure: Incubate the PCR product with HaeIII at 37°C for at least one hour.[21][22]
- Gel Electrophoresis: Separate the digested fragments on a 3% agarose gel stained with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light.[21]
 - Interpreting Results:
 - Homozygous Taster (PAV/PAV): The 221 bp product is cut, yielding two smaller fragments (e.g., 177 bp and 44 bp).[21]
 - Homozygous Non-taster (AVI/AVI): The 221 bp product remains uncut. [21]



- Heterozygous (PAV/AVI): All three fragments will be present (221 bp, 177 bp, and 44 bp).[21]
- Confirmation (Optional): For full haplotype determination, the PCR product can be sent for Sanger sequencing to identify all three key SNPs.[22][23]

Quantitative Data Summary

The genetic basis and population frequencies of TAS2R38 haplotypes are critical for understanding its evolution.

Table 1: Common Human TAS2R38 Haplotypes and Associated Phenotypes

Haplotype	Amino Acid Positions (49, 262, 296)	Associated Phenotype
PAV	Pro - Ala - Val	Taster (high sensitivity)
AVI	Ala - Val - Ile	Non-taster (low/no sensitivity)
AAV	Ala - Ala - Val	Intermediate Sensitivity
AAI	Ala - Ala - Ile	Intermediate Sensitivity
PVI	Pro - Val - Ile	Intermediate Sensitivity
(Data synthesized from multiple sources including[4] [13][15])		

Table 2: Comparison of Genetic Basis for PTC Non-Tasting in Humans and Chimpanzees



Species	Primary Cause of Non-Taster Phenotype	Genetic Change	Resulting Protein	Evolutionary Origin
Human (Homo sapiens)	AVI Haplotype	Three non- synonymous SNPs	Full-length but non-responsive receptor	Ancient polymorphism
Chimpanzee (Pan troglodytes)	Start Codon Mutation	ATG -> AGG at initiation codon	Truncated, non- functional receptor	Independent, more recent mutation
(Data sourced from[1][9][16])				

Table 3: Global Frequencies of Common TAS2R38 Diplotypes in Human Populations

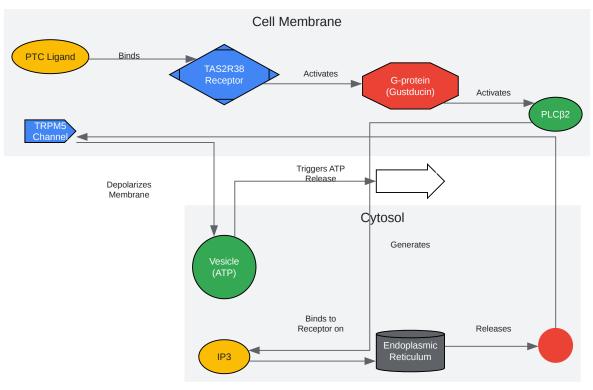
Population Group	PAV/PAV (Taster)	PAV/AVI (Taster)	AVI/AVI (Non- taster)
Global Average	32%	44%	24%
African	~29%	46.4%	~24.6%
European	~24.5%	~44%	31.5%
East Asian	~40%	~45%	~15%
American (Admixed)	~25%	~48%	~27%
(Data adapted from a study analyzing 26 populations from the 1000 Genomes Project[24])			

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes related to PTC taste perception and its study.



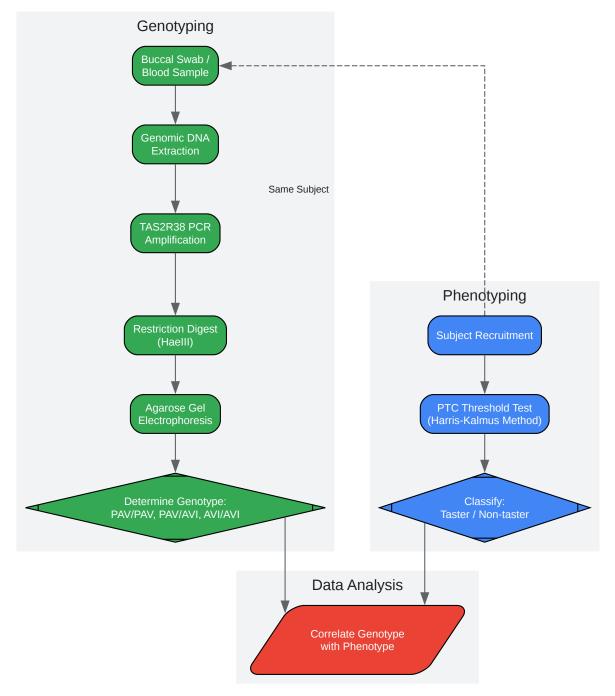
TAS2R38 Bitter Taste Signaling Pathway



Opens



Experimental Workflow for PTC Phenotyping and Genotyping



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- To cite this document: BenchChem. [The Evolution of Phenylthiourea (PTC) Tasting Ability in Primates: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091264#evolution-of-phenylthiourea-tasting-ability-in-primates]

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